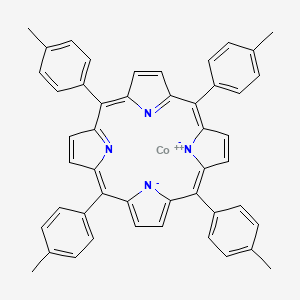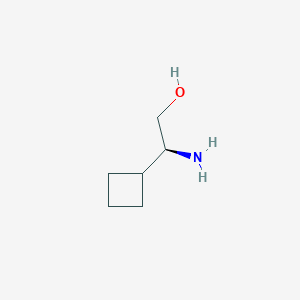
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt typically involves the reaction of cobalt salts with the corresponding porphyrin ligand. One common method involves the reaction of cobalt(II) acetate with 5,10,15,20-Tetra(4-methylphenyl)porphyrin in a solvent such as toluene under reflux conditions . The reaction is monitored using spectroscopic techniques such as UV-Vis and IR spectroscopy to confirm the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as pyridine or imidazole under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cobalt center can lead to the formation of cobalt(III) porphyrin complexes, while reduction can yield cobalt(I) porphyrin complexes .
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt has a wide range of scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in studies related to light absorption and energy transfer.
Materials Science: It is used in the development of advanced materials, including sensors and photovoltaic devices.
Biology and Medicine:
Wirkmechanismus
The mechanism by which 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exerts its effects involves the coordination of the cobalt center to various substrates. This coordination can facilitate electron transfer processes, which are crucial in catalytic and photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as the interaction with oxygen in oxidation reactions or the transfer of electrons in photochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc
Uniqueness
Compared to similar compounds, 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt exhibits unique redox properties and coordination chemistry. The cobalt center can exist in multiple oxidation states, which is not as common in other metalloporphyrins. This versatility makes it particularly useful in catalytic and photochemical applications .
Eigenschaften
Molekularformel |
C48H36CoN4 |
|---|---|
Molekulargewicht |
727.8 g/mol |
IUPAC-Name |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI-Schlüssel |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)


![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)






